![molecular formula C22H18N2O2 B2801748 3-[(4-Methylphenyl)methoxy]-2-phenylquinazolin-4-one CAS No. 67927-07-5](/img/structure/B2801748.png)
3-[(4-Methylphenyl)methoxy]-2-phenylquinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(4-Methylphenyl)methoxy]-2-phenylquinazolin-4-one, also known as MMQ, is a synthetic compound that belongs to the class of quinazolinone derivatives. MMQ has gained significant attention in scientific research due to its potential therapeutic properties.
作用机制
The mechanism of action of 3-[(4-Methylphenyl)methoxy]-2-phenylquinazolin-4-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphoinositide 3-kinase (PI3K)/Akt pathway. This compound has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of COX-2, MMPs, and angiogenesis. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells. Furthermore, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
实验室实验的优点和局限性
One of the advantages of using 3-[(4-Methylphenyl)methoxy]-2-phenylquinazolin-4-one in lab experiments is its potential therapeutic properties, which make it a promising candidate for the development of novel drugs. This compound is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it challenging to design experiments that specifically target its therapeutic properties.
未来方向
There are several future directions for the research on 3-[(4-Methylphenyl)methoxy]-2-phenylquinazolin-4-one, including the identification of its specific targets and the development of novel drugs based on its structure. This compound could also be used in combination with other drugs to enhance its therapeutic properties. Furthermore, the potential use of this compound in the treatment of various diseases, such as cancer and inflammatory disorders, should be further explored.
合成方法
3-[(4-Methylphenyl)methoxy]-2-phenylquinazolin-4-one can be synthesized using various methods, including the condensation reaction of 4-methylacetophenone and 2-aminobenzophenone in the presence of acetic anhydride and sulfuric acid. Another method involves the reaction of 4-methylphenylmagnesium bromide with 2-phenylquinazolin-4(3H)-one in the presence of copper iodide.
科学研究应用
3-[(4-Methylphenyl)methoxy]-2-phenylquinazolin-4-one has been extensively studied for its potential therapeutic properties, including anti-inflammatory, anti-tumor, and anti-angiogenic effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines and reduce the expression of cyclooxygenase-2 (COX-2) in vitro and in vivo. This compound has also been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. Furthermore, this compound has been shown to inhibit angiogenesis, which is essential for tumor growth and metastasis.
属性
IUPAC Name |
3-[(4-methylphenyl)methoxy]-2-phenylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2/c1-16-11-13-17(14-12-16)15-26-24-21(18-7-3-2-4-8-18)23-20-10-6-5-9-19(20)22(24)25/h2-14H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNCAECVRAHXYNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CON2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-([3,3'-bipyridin]-5-ylmethyl)-1H-indole-3-carboxamide](/img/structure/B2801665.png)
![2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B2801666.png)
![4-cyano-N-{[5-(4-fluorophenyl)-4-isoxazolyl]methyl}benzamide](/img/structure/B2801670.png)
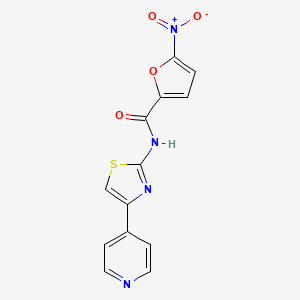
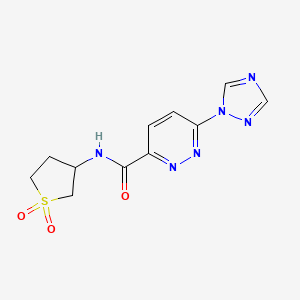

![2-[(2-Formyl-4,6-diiodophenoxy)methyl]benzonitrile](/img/structure/B2801677.png)
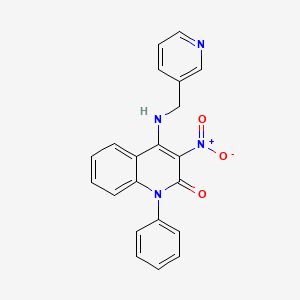

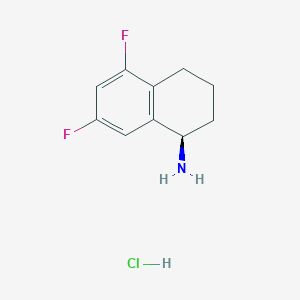
![4-o-Tolyl-[1,2,3]thiadiazole](/img/structure/B2801683.png)
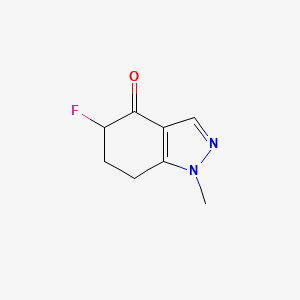

![6-[3-(Benzimidazol-1-yl)azetidin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2801687.png)